N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251696-83-9
VCID: VC4325546
InChI: InChI=1S/C19H19N5O3/c1-2-26-16-9-4-3-7-14(16)21-19(25)24-11-13(12-24)18-22-17(23-27-18)15-8-5-6-10-20-15/h3-10,13H,2,11-12H2,1H3,(H,21,25)
SMILES: CCOC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4
Molecular Formula: C19H19N5O3
Molecular Weight: 365.393

N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

CAS No.: 1251696-83-9

Cat. No.: VC4325546

Molecular Formula: C19H19N5O3

Molecular Weight: 365.393

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide - 1251696-83-9

Specification

CAS No. 1251696-83-9
Molecular Formula C19H19N5O3
Molecular Weight 365.393
IUPAC Name N-(2-ethoxyphenyl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Standard InChI InChI=1S/C19H19N5O3/c1-2-26-16-9-4-3-7-14(16)21-19(25)24-11-13(12-24)18-22-17(23-27-18)15-8-5-6-10-20-15/h3-10,13H,2,11-12H2,1H3,(H,21,25)
Standard InChI Key ASWLGEISEQUINS-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4

Introduction

N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a complex organic compound that belongs to the class of azetidine derivatives. It is characterized by its unique molecular structure, which includes a pyridine ring and an oxadiazole moiety, both of which are known for their biological activity. The compound's molecular formula is not explicitly provided in the available literature, but its molecular weight is approximately 366.4 g/mol for a related compound with a similar structure.

Synthesis and Chemical Reactions

The synthesis of compounds like N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. These may include the reaction of a substituted phenyl compound with a pyridine derivative, followed by cyclization to form the azetidine ring. Reaction conditions such as temperature, solvent choice, and catalysts significantly influence yields and selectivity.

Synthesis Steps

  • Preparation of Starting Materials: Synthesis of the necessary pyridine and phenyl derivatives.

  • Coupling Reaction: Reaction of the pyridine derivative with the phenyl compound.

  • Cyclization: Formation of the azetidine ring through appropriate chemical conditions.

Mechanism of Action and Potential Applications

The mechanism of action for compounds like N-(2-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves interaction with biological targets such as enzymes or receptors. The oxadiazole group can participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins. This suggests potential therapeutic applications, particularly in areas where enzyme inhibition is beneficial.

Potential Applications Table

Application AreaDescription
Antimicrobial ActivityPotential use against microbial infections
Anticancer ActivityPossible application in cancer treatment due to biological activity
Enzyme InhibitionInhibition of specific enzymes involved in disease pathways

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